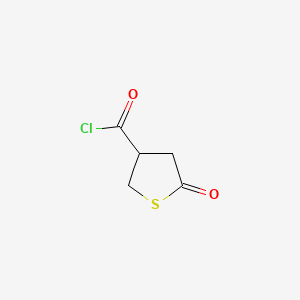
5-Oxothiolane-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxothiolane-3-carbonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C5H5ClO2S and its molecular weight is 164.603. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Antiviral Agents
One of the primary applications of 5-Oxothiolane-3-carbonyl chloride is in the synthesis of antiviral drugs. It serves as an intermediate in the production of nucleoside analogs that exhibit antiviral properties against viruses such as HIV and HBV (hepatitis B virus). For instance, the synthesis of lamivudine and emtricitabine , both used in HIV treatment, involves 5-Oxothiolane derivatives .
Case Study: Lamivudine and Emtricitabine Synthesis
- Objective: Develop a synthetic route for oxathiolane intermediates.
- Method: A new synthetic pathway was established to produce these intermediates efficiently.
- Outcome: The resulting compounds demonstrated effective antiviral activity, highlighting the importance of this compound in drug development.
Anticancer Research
Recent studies have indicated the potential of 5-Oxothiolane derivatives in anticancer applications. Compounds derived from oxathiolanes have shown promise as inhibitors of cancer cell proliferation through various mechanisms, including targeting tubulin dynamics.
Case Study: Anticancer Activity Evaluation
- Research Focus: Investigation of new oxathiolane derivatives for anticancer properties.
- Findings: Certain derivatives displayed significant activity against multiple cancer cell lines, suggesting that modifications to the 5-Oxothiolane structure can lead to potent anticancer agents .
Inhibition of Blood Coagulation
Another notable application is in the development of anticoagulant agents. Research has shown that compounds derived from this compound can act as inhibitors of factor Xa, a key player in the coagulation cascade.
Case Study: Factor Xa Inhibition
- Research Objective: Synthesize and evaluate new anticoagulant compounds.
- Results: Compounds exhibited strong inhibitory effects on factor Xa, indicating their potential use in treating thromboembolic disorders such as myocardial infarction and deep vein thrombosis .
Synthetic Methodologies
The synthesis of this compound itself has been a subject of interest, with various methodologies being explored to enhance yield and purity. The compound can be synthesized through reactions involving thiolanes and carbonyl chlorides under controlled conditions.
Table: Synthetic Routes for 5-Oxothiolane Derivatives
Eigenschaften
CAS-Nummer |
140914-51-8 |
|---|---|
Molekularformel |
C5H5ClO2S |
Molekulargewicht |
164.603 |
IUPAC-Name |
5-oxothiolane-3-carbonyl chloride |
InChI |
InChI=1S/C5H5ClO2S/c6-5(8)3-1-4(7)9-2-3/h3H,1-2H2 |
InChI-Schlüssel |
WOLIDTHGPWAKBS-UHFFFAOYSA-N |
SMILES |
C1C(CSC1=O)C(=O)Cl |
Synonyme |
3-Thiophenecarbonyl chloride, tetrahydro-5-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















